molecular formula C8H13ClO3S B2369428 (5-Cyclopropyloxolan-2-yl)methanesulfonyl chloride CAS No. 2137738-16-8

(5-Cyclopropyloxolan-2-yl)methanesulfonyl chloride

Cat. No.: B2369428
CAS No.: 2137738-16-8
M. Wt: 224.7
InChI Key: NXXQBJFAZFBEBZ-UHFFFAOYSA-N
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Description

Scientific Research Applications

(5-Cyclopropyloxolan-2-yl)methanesulfonyl chloride is used in various scientific research applications, including:

Safety and Hazards

This compound is classified as dangerous . It has a GHS05 pictogram and the hazard statements include H314 . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyloxolan-2-yl)methanesulfonyl chloride typically involves the reaction of (5-Cyclopropyloxolan-2-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropyloxolan-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran under inert atmosphere .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of nucleophile used. For example, reaction with an amine yields (5-Cyclopropyloxolan-2-yl)methanesulfonamide .

Mechanism of Action

The mechanism of action of (5-Cyclopropyloxolan-2-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or other derivatives. The molecular targets and pathways involved depend on the specific application and the type of nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5-Cyclopropyloxolan-2-yl)methanesulfonyl chloride include:

Uniqueness

This compound is unique due to the presence of the cyclopropyloxolan ring, which imparts specific reactivity and steric properties to the compound. This makes it useful in applications where such properties are desired .

Properties

IUPAC Name

(5-cyclopropyloxolan-2-yl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO3S/c9-13(10,11)5-7-3-4-8(12-7)6-1-2-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXQBJFAZFBEBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CCC(O2)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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